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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1630657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic modification of

lactose octaacetate, a versatile substrate for the synthesis of complex carbohydrates and

glycoconjugates. The protocols detailed below offer step-by-step guidance for conducting

regioselective deacetylation and acylation reactions using commercially available lipases.

Application Notes
The enzymatic modification of peracetylated sugars, such as lactose octaacetate, offers

significant advantages over traditional chemical methods. Enzymes, particularly lipases,

operate under mild reaction conditions, minimizing the risk of side reactions and the

degradation of sensitive functional groups. This high degree of selectivity, or regioselectivity,

allows for the precise modification of specific hydroxyl groups on the sugar backbone, a task

that is often challenging to achieve through conventional chemical means.

One of the most well-studied enzymes for this purpose is Lipase B from Candida antarctica

(CALB), often used in its immobilized form (e.g., Novozym 435). CALB has demonstrated

remarkable efficiency in catalyzing both the selective removal of acetyl groups (deacetylation)

and the introduction of acyl groups (acylation) on various carbohydrate scaffolds.

The ability to selectively deprotect one or more hydroxyl groups on lactose octaacetate opens

up avenues for the synthesis of a wide array of derivatives with potential applications in drug

delivery, vaccine development, and as intermediates for the synthesis of bioactive
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oligosaccharides. For instance, the regioselective deprotection of the primary hydroxyl groups

allows for subsequent targeted modifications, such as glycosylation or the attachment of linker

molecules for conjugation to proteins or other carriers.

Furthermore, the enzymatic acylation of partially deacetylated lactose octaacetate with

various fatty acids can lead to the formation of sugar esters with surfactant properties, which

are of interest in the pharmaceutical and food industries. The biodegradability and low toxicity

of these enzymatically synthesized compounds make them attractive alternatives to chemically

synthesized surfactants.

Key Enzymatic Modifications of Lactose
Octaacetate
Two primary enzymatic modifications of lactose octaacetate are of significant interest:

Regioselective Deacetylation: This process involves the selective removal of one or more

acetyl groups from the fully acetylated lactose molecule. Lipases can be used to selectively

expose specific hydroxyl groups, creating valuable building blocks for further synthesis. The

pH of the reaction medium can influence the regioselectivity of the deacetylation.

Regioselective Acylation/Transesterification: In this modification, an acyl group from an acyl

donor (e.g., a vinyl ester or a fatty acid) is transferred to a specific hydroxyl group on a

partially or fully deacetylated lactose derivative. This allows for the introduction of new

functional groups and the synthesis of novel lactose esters.

Experimental Protocols
The following protocols are generalized methods for the enzymatic modification of lactose
octaacetate. Researchers should optimize the reaction conditions for their specific substrate

and desired product.

Protocol 1: Regioselective Enzymatic Deacetylation of
Lactose Octaacetate
This protocol describes the regioselective deacetylation of lactose octaacetate using

immobilized Candida antarctica Lipase B (CALB).
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Materials:

Lactose octaacetate

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

Phosphate buffer (pH 7.0)

tert-Butanol

Ethyl acetate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Dissolve lactose octaacetate (1 mmol) in a minimal amount of tert-butanol.

Add phosphate buffer (pH 7.0) to the solution. The ratio of tert-butanol to buffer can be

optimized, but a starting point of 1:4 (v/v) is recommended.

Add immobilized CALB (typically 10-20% by weight of the substrate).

Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle

agitation.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent

system (e.g., hexane:ethyl acetate, 1:1).

Upon completion (or when the desired level of conversion is reached), filter off the

immobilized enzyme. The enzyme can be washed with an organic solvent and reused.

Extract the aqueous phase with ethyl acetate.

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.
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Purify the resulting partially deacetylated lactose derivative by silica gel column

chromatography.

Protocol 2: Regioselective Enzymatic Acylation of a
Partially Deacetylated Lactose Derivative
This protocol outlines the acylation of a mono-deacetylated lactose derivative using

immobilized CALB and a vinyl ester as the acyl donor.

Materials:

Partially deacetylated lactose derivative (e.g., hepta-O-acetyl-lactose)

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

Vinyl ester (e.g., vinyl laurate)

Anhydrous organic solvent (e.g., toluene or 2-methyl-2-butanol)

Molecular sieves (4 Å)

Ethyl acetate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Dissolve the partially deacetylated lactose derivative (1 mmol) and the vinyl ester (1.5-3

mmol) in the anhydrous organic solvent in a flask containing activated molecular sieves.

Add immobilized CALB (typically 20-50% by weight of the sugar).

Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with vigorous shaking.

Monitor the reaction by TLC.
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Once the reaction is complete, filter off the enzyme and molecular sieves.

Concentrate the filtrate under reduced pressure.

Purify the product by silica gel column chromatography.

Data Presentation
The following tables summarize representative quantitative data for the enzymatic modification

of peracetylated disaccharides. Note that specific yields and conversion rates can vary

depending on the exact reaction conditions and the source of the enzyme.

Table 1: Regioselective Enzymatic Deacetylation of Peracetylated Disaccharides
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Substrate
(Disaccha
ride)

Enzyme

Product
(Position
of
Deacetyla
tion)

Reaction
Time (h)

Conversi
on (%)

Isolated
Yield (%)

Referenc
e

Peracetylat

ed-β-D-

glucopyran

osyl-(1-

>4)-D-

glucopyran

ose

Immobilize

d TLL

6-OH

monodepro

tected

24 >95 85 [1]

Peracetylat

ed-β-D-

galactopyr

anosyl-(1-

>4)-D-

glucopyran

ose

(Lactose

Octaacetat

e analog)

Immobilize

d CRL

4-OH

monodepro

tected

48 70 62 [1]

Peracetylat

ed-β-D-

glucopyran

osyl-(1-

>3)-D-

arabinopyr

anose

Immobilize

d CALB

6-OH

monodepro

tected

12 >98 90 [1]

TLL: Thermomyces lanuginosus lipase; CRL: Candida rugosa lipase; CALB: Candida

antarctica lipase B.

Table 2: Regioselective Enzymatic Acylation of Sucrose Derivatives
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Substrate Enzyme
Acyl
Donor

Product
Reaction
Time (h)

Conversi
on (%)

Referenc
e

Sucrose

Immobilize

d Humicola

lanuginosa

lipase

Vinyl

Laurate

6-O-

lauroylsucr

ose

24 70 [2]

Sucrose

Immobilize

d Humicola

lanuginosa

lipase

Vinyl

Palmitate

6-O-

palmitoylsu

crose

48 80 [2]
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Caption: Workflow for the enzymatic deacetylation of lactose octaacetate.
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Logical Relationship in Regioselective Enzymatic
Modification
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Caption: Logical flow of enzymatic modification and subsequent derivatization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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